Algestone Acetophenide

Progestational potency Receptor agonism Comparative pharmacology

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic steroidal progestin belonging to the 17α-hydroxyprogesterone class. It is a pure progesterone receptor agonist with no androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activities, distinguishing it from many other synthetic progestins.

Molecular Formula C29H36O4
Molecular Weight 448.6 g/mol
CAS No. 24356-94-3
Cat. No. B1666845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlgestone Acetophenide
CAS24356-94-3
SynonymsAcetophenide, Algestone
Acetophenide, Alphasone
Acetophenide, Dihydroxyprogesterone
Algestone Acetophenide
Alphasone Acetophenide
Dihydroxyprogesterone Acetophenide
Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))-
Molecular FormulaC29H36O4
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6
InChIInChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28-,29-/m1/s1
InChIKeyAHBKIEXBQNRDNL-FVCOMRFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Algestone Acetophenide (CAS 24356-94-3) | Long-Acting Injectable Progestin for Once-Monthly Contraceptive Formulations


Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic steroidal progestin belonging to the 17α-hydroxyprogesterone class [1]. It is a pure progesterone receptor agonist with no androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activities, distinguishing it from many other synthetic progestins [2]. The compound is specifically formulated as a once-monthly combined injectable contraceptive in combination with estradiol enanthate, with an intramuscular elimination half-life of approximately 24 days [3]. Its chemical structure features a cyclic ketal formed between algestone and acetophenone, conferring enhanced stability and prolonged duration of action relative to earlier progesterone derivatives [1].

Why Algestone Acetophenide Cannot Be Substituted with Generic Progestins in Long-Acting Formulations


Progestins within the 17α-hydroxyprogesterone class exhibit substantial heterogeneity in pharmacokinetic duration, receptor selectivity profiles, and effective dosing intervals. Algestone acetophenide (DHPA) demonstrates a uniquely extended elimination half-life of 24 days following intramuscular administration, substantially longer than hydroxyprogesterone caproate (5–21 days) and gestonorone caproate (8–13 days) [1]. Furthermore, DHPA is characterized as a pure progestogen devoid of off-target hormonal activities (androgenic, estrogenic, glucocorticoid, or antimineralocorticoid), whereas comparators such as medroxyprogesterone acetate retain residual glucocorticoid activity and norethisterone enanthate exhibits androgenic properties [2][3]. These differences in pharmacokinetics and receptor selectivity directly impact dosing frequency, side effect profiles, and clinical suitability—rendering generic substitution without reformulation and revalidation inappropriate for long-acting injectable applications.

Algestone Acetophenide (DHPA): Quantitative Comparative Evidence for Scientific Selection


Progestogenic Potency: Algestone Acetophenide vs. Progesterone (Animal Models)

In animal models, the progestogenic potency of algestone acetophenide (DHPA) is approximately 2 to 5 times that of natural progesterone [1]. This quantitative potency differential is derived from standard bioassays evaluating progestational activity. The compound achieves this enhanced potency while maintaining a pure progestogen profile devoid of androgenic, estrogenic, or glucocorticoid activities [2].

Progestational potency Receptor agonism Comparative pharmacology

Elimination Half-Life: Algestone Acetophenide vs. Hydroxyprogesterone Caproate and Other Injectable Progestins

Following intramuscular injection, algestone acetophenide (DHPA) demonstrates an elimination half-life of 24 days in women, with the compound remaining detectable in circulation for up to 60 days after a single dose [1]. In direct comparative context, DHPA is documented as both more potent and longer-acting than the structurally related progestogen hydroxyprogesterone caproate, which has a reported duration of action (DOA) of 5–21 days [2]. Other injectable progestins show shorter durations: gestonorone caproate (8–13 days DOA) and norethisterone enanthate (11–52 days DOA, though with androgenic activity) [3].

Pharmacokinetics Duration of action Long-acting injectable

Contraceptive Efficacy: Algestone Acetophenide/Estradiol Enanthate Formulation (Pearl Index)

The once-monthly injectable combination of algestone acetophenide (150 mg) with estradiol enanthate (10 mg) has demonstrated a Pearl Index of 0.018 in clinical evaluation . This reflects exceptionally high contraceptive efficacy, translating to approximately 1.8 pregnancies per 100 woman-years of use. In a separate multi-cycle study involving 170 patients receiving 2,585 injections over 39 months, the method proved 100% effective with no pregnancies reported during medication use [1]. By comparison, progestogen-only injectables such as medroxyprogesterone acetate (150 mg IM every 3 months) report typical-use pregnancy rates of approximately 0.3–0.6 pregnancies per 100 woman-years in clinical trials, corresponding to a Pearl Index of 0.3–0.6 [2]. The DHPA/estradiol combination thus achieves comparable or numerically superior efficacy while providing a combined estrogen-progestogen profile that supports more predictable bleeding patterns.

Contraceptive efficacy Pearl Index Clinical outcomes

Ovulation Inhibition: Minimum Effective Dose of Algestone Acetophenide

The effective ovulation-inhibiting dose of algestone acetophenide (DHPA) when administered alone is 100 mg [1]. In the clinical formulation combined with estradiol enanthate, the standard progestogen dose is 150 mg, which provides a margin above the minimum effective threshold to ensure reliable ovulation suppression [2]. This dose-response relationship enables formulation optimization based on specific clinical requirements. For comparative context, medroxyprogesterone acetate requires a minimum dose of 50–100 mg for testicular function depression and 150 mg for contraceptive efficacy, while hydroxyprogesterone caproate requires 250–500 mg for comparable progestational effects [3].

Ovulation inhibition Dose-response Progestogen monotherapy

Menstrual Cycle Control: Quantitative Improvement in Bleeding Patterns and Dysmenorrhea

In a clinical trial involving 5,462 woman-months of use, the once-monthly injectable containing algestone acetophenide (150 mg) and estradiol enanthate (10 mg) demonstrated significant improvements in menstrual cycle parameters [1]. The duration of menstrual bleeding decreased from a baseline of 3.9 days to 2.7 days (p < 0.01). Concurrently, the incidence of dysmenorrhea decreased from 31% to 1.6% (p < 0.01), representing a 94.8% relative reduction [1]. By comparison, progestogen-only injectables such as medroxyprogesterone acetate are associated with higher rates of irregular bleeding and amenorrhea, with up to 70% of users experiencing amenorrhea by 12 months of use [2]. The DHPA/estradiol combination thus provides superior cycle control, which is a key determinant of user satisfaction and continuation rates.

Bleeding patterns Cycle control Patient tolerability

Algestone Acetophenide: Evidence-Based Application Scenarios for Procurement and Development


Once-Monthly Combined Injectable Contraceptive Development

The 24-day elimination half-life and established ovulation-inhibiting dose of 100 mg support the development of once-monthly injectable contraceptive formulations in combination with a suitable estrogen [1]. The demonstrated Pearl Index of 0.018 for the DHPA 150 mg/estradiol enanthate 10 mg combination provides a validated efficacy benchmark for formulation optimization . This application is particularly relevant for pharmaceutical manufacturers seeking to develop or produce long-acting reversible contraceptives (LARCs) with favorable adherence profiles.

Family Planning and Public Health Programs Requiring High Continuation Rates

The documented reduction in dysmenorrhea from 31% to 1.6% and shortened bleeding duration from 3.9 to 2.7 days with DHPA/estradiol enanthate supports its selection for large-scale family planning initiatives where user acceptability and continuation are critical performance metrics [1]. The predictable monthly bleeding pattern contrasts favorably with the irregular bleeding and high amenorrhea rates associated with progestogen-only injectables , directly addressing a major driver of discontinuation.

Research on Pure Progestogen Receptor Pharmacology

Algestone acetophenide serves as a valuable research tool as a pure progesterone receptor agonist with no androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activities [1]. This receptor selectivity profile enables investigators to isolate progestogenic effects without confounding off-target hormonal activities, which is not possible with comparators such as medroxyprogesterone acetate (retains glucocorticoid activity) or norethisterone enanthate (exhibits androgenic activity) . Applications include mechanistic studies of progesterone receptor signaling and screening assays for novel selective progesterone receptor modulators (SPRMs).

Veterinary Estrus Synchronization Protocols

Algestone acetophenide has established use in veterinary medicine for estrus synchronization, with documented efficacy in reproductive management programs [1]. The compound's extended duration of action (14–32 days) provides a practical administration window for timed breeding protocols. The absence of androgenic or estrogenic off-target activities minimizes undesirable effects on animal reproductive physiology . This application supports procurement for veterinary pharmaceutical development and livestock reproductive management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Algestone Acetophenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.